molecular formula C18H18ClN5O3 B2993568 5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-16-6

5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2993568
CAS No.: 1291858-16-6
M. Wt: 387.82
InChI Key: YRXHWNLEAZLUIF-UHFFFAOYSA-N
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Description

5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to 5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These compounds were screened for their antimicrobial activities, with some exhibiting good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Solid-Phase Synthesis of C-terminal Peptide Amides

Albericio and Bárány (2009) discussed a solid-phase synthesis approach for C-terminal peptide amides, employing a similar chemical framework. The study emphasizes the chemical versatility of such compounds in peptide synthesis, showcasing their utility in generating bioactive peptides under mild conditions Albericio & Bárány, 2009.

Structural Characterization

Şahin et al. (2011) conducted X-ray diffraction and DFT-calculated studies on a compound closely related to this compound. The research provides valuable insights into the molecular structure, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of the compound's chemical behavior Şahin et al., 2011.

Enzyme Inhibition Studies

Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from this compound and investigated their lipase and α-glucosidase inhibition. The study identified compounds with significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications Bekircan, Ülker, & Menteşe, 2015.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "4-chloroaniline", "3,4-dimethoxybenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in methanol and add sodium azide. Stir the mixture at room temperature for 30 minutes to form the corresponding azide intermediate.", "Step 2: Add 3,4-dimethoxybenzyl azide to the reaction mixture and stir at room temperature for 24 hours to form the triazole intermediate.", "Step 3: Add 4-cyanobenzoyl chloride and triethylamine to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 4: Purify the product by column chromatography using ethyl acetate and water as eluents." ] }

CAS No.

1291858-16-6

Molecular Formula

C18H18ClN5O3

Molecular Weight

387.82

IUPAC Name

5-(4-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(9-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

YRXHWNLEAZLUIF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC

solubility

not available

Origin of Product

United States

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